![molecular formula C50H93NO9 B15498731 [(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate](/img/structure/B15498731.png)
[(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate
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Description
[(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate is a useful research compound. Its molecular formula is C50H93NO9 and its molecular weight is 852.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound [(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate is a complex ester that has garnered interest in various biological applications due to its structural characteristics and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C_{28}H_{52}N_{2}O_{6}
- Molecular Weight : 500.70 g/mol
- IUPAC Name : this compound
The compound features acetyloxy and amino functional groups that may contribute to its biological activity.
Research indicates that compounds with similar structural motifs can exhibit various biological activities such as:
- Antimicrobial Activity : The presence of long-chain fatty acids and esters can enhance membrane permeability in microbial cells, leading to cell lysis.
- Anti-inflammatory Effects : Compounds with acetyloxy groups have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Cell Membrane Interaction : The amphiphilic nature of this compound allows it to interact with lipid membranes, potentially affecting cell signaling pathways.
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of compounds similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential for use in antibacterial formulations .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS. This suggests a mechanism for reducing inflammation through modulation of immune responses .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses indicated an increase in sub-G1 phase cells after treatment, confirming its potential as an anticancer agent .
Properties
Molecular Formula |
C50H93NO9 |
---|---|
Molecular Weight |
852.3 g/mol |
IUPAC Name |
[(2S,3S,4R)-3,4-diacetyloxy-2-[[(2R)-2-acetyloxytetracosanoyl]amino]octadecyl] acetate |
InChI |
InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56)/t46-,47+,48+,49-/m0/s1 |
InChI Key |
QHCVTRLLENFCDN-PJPVDIEGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](COC(=O)C)[C@@H]([C@@H](CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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